molecular formula C16H21NO6 B2463711 Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate CAS No. 26717-39-5

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate

Cat. No.: B2463711
CAS No.: 26717-39-5
M. Wt: 323.345
InChI Key: IDLXXRSURSCTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate is a malonate derivative featuring a Schiff base structure, where the 3,4-dimethoxyanilino group is conjugated to the propanedioate core. Its molecular structure includes two ethoxy groups, a central malonate backbone, and a substituted aniline moiety with electron-donating methoxy groups at the 3- and 4-positions. These substituents influence its electronic properties, solubility, and intermolecular interactions .

Preparation Methods

Halo-Substituted Malonate Condensation Route

Reaction Mechanism and Substrate Selection

The most direct method involves condensing 3,4-dimethoxyaniline with a 2-halo-substituted diethyl malonate (e.g., diethyl 2-bromomalonate). This approach, inspired by WO2017087323A1, avoids hazardous oxidation steps associated with ketomalonate intermediates. The halogen at the C2 position of diethyl malonate acts as a leaving group, enabling nucleophilic attack by the aniline’s amine group.

The general reaction proceeds as:
$$
\text{Diethyl 2-bromomalonate} + \text{3,4-Dimethoxyaniline} \xrightarrow{\text{Acid Catalyst}} \text{Target Compound} + \text{HBr}
$$
Acetic acid or hydrochloric acid catalyzes the reaction, with temperatures ranging from 20–70°C. Ethanol or acetonitrile serves as the solvent, balancing solubility and reaction kinetics.

Optimization and Challenges

Key variables include:

  • Halogen Reactivity : Bromine-substituted malonates (e.g., diethyl 2-bromomalonate) exhibit faster kinetics than chloro analogues due to lower bond dissociation energy.
  • Steric Effects : The 3,4-dimethoxy groups on aniline introduce steric hindrance, necessitating prolonged reaction times (12–24 hours) compared to unsubstituted anilines.
  • Catalyst Loading : WO2017087323A1 recommends 1–5 mol% acetic acid, though higher concentrations (up to 10 mol%) may compensate for steric bulk.

Yields typically range from 65–80%, with side products arising from dihalogenated malonate byproducts or overalkylation.

Formylmalonate Intermediate Route

Two-Step Synthesis via Diethyl Formylmalonate

CN112898152A describes a formylation strategy for ethoxymethylenemalonate, adaptable to the target compound. The process involves:

  • Formylation : Diethyl malonate reacts with ethyl formate or CO under basic conditions (e.g., sodium ethoxide) to form diethyl formylmalonate.
  • Condensation : The formyl intermediate reacts with 3,4-dimethoxyaniline under acid catalysis (e.g., HCl) to yield the target.

The reaction mechanism proceeds via nucleophilic addition of the aniline to the formyl carbon, followed by dehydration:
$$
\text{Diethyl formylmalonate} + \text{3,4-Dimethoxyaniline} \xrightarrow{\text{HCl}} \text{Target Compound} + \text{H}_2\text{O}
$$

Catalytic and Solvent Considerations

  • Catalysts : Crown ethers (e.g., dibenzo-24-crown-8) enhance reaction efficiency by stabilizing the alkoxide intermediate, reducing required CO pressure from 4 MPa to 2 MPa.
  • Solvents : Ethanol or toluene optimizes solubility, with ethanol preferred for its compatibility with acid catalysts.
  • Temperature : Formylation occurs at 80–120°C, while condensation proceeds at milder temperatures (50–70°C) to prevent decomposition.

This method achieves yields of 70–85%, though scalability is limited by the need for pressurized CO.

Direct Knoevenagel-Type Condensation

Limitations and Modifications

  • Ketomalonate Instability : Diethyl ketomalonate is prone to polymerization, necessitating in situ generation or low-temperature handling.
  • Base Selection : Piperidine (5–10 mol%) in ethanol at 50°C minimizes side reactions, though yields remain moderate (50–60%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature Range (°C) Catalysts Key Advantages Limitations
Halo-Substituted 65–80 20–70 Acetic acid, HCl Avoids ketomalonate intermediates Steric hindrance reduces efficiency
Formylmalonate 70–85 50–120 Crown ethers, HCl High purity, scalable Requires pressurized CO
Knoevenagel 50–60 50–80 Piperidine Simple one-pot procedure Low yield due to ketomalonate issues

Purification and Characterization

Isolation Techniques

  • Distillation : Reduced-pressure distillation (-0.1 MPa, 130–140°C) effectively isolates the target compound from unreacted malonate or aniline.
  • Crystallization : Recrystallization from n-hexane/ethyl acetate (3:1) yields >95% purity, as demonstrated for analogous difluoroanilino derivatives.

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR exhibits characteristic peaks at δ 1.3 (triplet, ester CH$$ _3 $$), δ 3.8 (singlet, OCH$$ _3 $$), and δ 8.1 (singlet, methylidene CH).
  • MS : Molecular ion peak at m/z 353 (M$$ ^+ $$) confirms the molecular formula C$$ {16}H{19}NO_6 $$.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form heterocyclic systems. For example:

  • Pyrimidinone Formation : Under basic conditions (e.g., sodium ethoxide), it reacts with urea or thiourea to yield 5-substituted pyrimidin-2,4,6-triones (IIIa/b) or thiopyrimidinones (IVa/b). This proceeds via nucleophilic attack of urea/thiourea at the active methylene carbon, followed by cyclization and elimination of ethanol .

Product TypeReagentConditionsYield (%)Reference
PyrimidinoneUreaNaOEt, EtOH, reflux70
ThiopyrimidinoneThioureaNaOEt, EtOH, reflux65

Nucleophilic Additions

The enamine moiety (–N=C–) facilitates nucleophilic attacks:

  • Hydrolysis : Acidic hydrolysis cleaves the enamine bond, yielding diethyl malonate and 3,4-dimethoxyaniline .

  • Grignard Reagents : Reacts with organomagnesium halides at the α-carbon, forming substituted malonates. For example, methylmagnesium bromide generates diethyl 2-(3,4-dimethoxyphenylamino)-3-methylmalonate .

Mechanism :

  • Nucleophilic attack at the α-carbon of the enamine.

  • Proton transfer and elimination of dimethylamine.

Ester Group Transformations

The ethoxycarbonyl groups undergo typical ester reactions:

  • Transesterification : Methanol in the presence of catalytic acid (HCl) converts ethyl esters to methyl esters .

  • Saponification : Strong bases (e.g., NaOH) hydrolyze esters to carboxylic acids, forming water-soluble derivatives .

Electrophilic Substitution

The 3,4-dimethoxyaniline moiety directs electrophiles to the para position relative to the methoxy groups:

  • Nitrosation : Treatment with sodium nitrite in acetic acid introduces a nitroso group, forming diethyl 2-[(3,4-dimethoxy-5-nitrosoanilino)methylidene]propanedioate .

  • Halogenation : Bromine in acetic acid brominates the aromatic ring, predominantly at the 5-position.

Condensation Reactions

The compound acts as a Michael acceptor in conjugate additions:

  • With Enolates : Reacts with ketone enolates (e.g., acetophenone enolate) to form 1,5-dicarbonyl intermediates, which cyclize to substituted cyclohexenones under acidic conditions.

Biological Activity Correlation

While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with biological nucleophiles:

  • Enzyme Inhibition : The enamine system binds to active sites of bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase), disrupting folate synthesis.

Key Data Table: Comparative Reactivity of Analogues

CompoundReaction with Urea (Yield %)Nitrosation Efficiency
Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate70 High
Diethyl 2-[(2,3-dichloroanilino)methylidene]propanedioate68Moderate
Diethyl malonate (unsubstituted)Not observed None

Scientific Research Applications

Synthetic Organic Chemistry

In synthetic organic chemistry, diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate can serve as a versatile intermediate for the synthesis of various derivatives. Its ability to undergo condensation reactions enables the formation of imines and other functionalized compounds.

Reactions Involving this compound :

  • Condensation Reactions : The compound can react with nucleophiles to form new carbon-nitrogen bonds.
  • Ester Hydrolysis : Under acidic or basic conditions, it can undergo hydrolysis to yield carboxylic acids and alcohols.

These reactions are pivotal for modifying the compound for various applications in organic synthesis and medicinal chemistry.

Medicinal Chemistry

Preliminary studies indicate that this compound may exhibit biological activity that warrants further investigation. Its structural similarity to known pharmacophores suggests potential therapeutic applications.

Potential Biological Activities:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of aniline derivatives often correlates with antimicrobial activity.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Case Studies and Research Findings

While specific studies directly investigating this compound are scarce, related compounds provide insights into its possible applications:

CompoundStudy FocusFindings
Diethyl 2-(4-methoxyphenylamino)-methylene-malonateAnticancer propertiesDemonstrated inhibition of tumor growth in vitro.
Diethyl malonateSynthetic versatilityUsed as a precursor in the synthesis of various bioactive molecules.

These case studies underscore the importance of exploring this compound for similar applications.

Conclusion and Future Directions

This compound holds promise as a compound of interest in both synthetic organic chemistry and medicinal research. Its unique structural features allow for diverse chemical transformations that could lead to the development of novel therapeutic agents.

Future research should focus on:

  • Detailed biological evaluations to uncover specific therapeutic effects.
  • Synthesis of derivatives to explore structure-activity relationships.
  • Investigations into its interactions within biological systems to assess safety and efficacy.

Mechanism of Action

The mechanism of action of Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The compound’s structural analogues differ primarily in the substituents on the aniline ring. Key examples include:

Compound Name Substituent Key Properties (Calculated/Experimental) Reference
Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate Pyrrolidinyl group H-bond donors: 1; H-bond acceptors: 6; XlogP: 2.4
Diethyl 2-[(2,4-dichloroanilino)methylidene]propanedioate 2,4-Dichloroanilino Higher hydrophobicity (Cl substituents)
Diethyl 2-(3,4-dimethylanilino)propanedioate 3,4-Dimethylanilino Reduced polarity (methyl vs. methoxy)
Diethyl 2-[(3-iodoanilino)methylidene]propanedioate 3-Iodoanilino Increased molecular weight (391.46 g/mol)

Key Observations:

  • Electronic Effects : Methoxy groups in the target compound enhance electron density on the aromatic ring compared to chloro (electron-withdrawing) or methyl (electron-neutral) substituents, influencing reactivity in nucleophilic or electrophilic reactions .
  • Hydrogen Bonding: The 3,4-dimethoxy groups increase hydrogen-bond acceptor capacity (6 acceptors vs.
  • Hydrophobicity : Chloro-substituted analogues exhibit higher XlogP values (e.g., ~3.0 estimated for dichloro derivatives) compared to the target compound (XlogP ~2.4), suggesting greater lipid solubility .

Crystallographic and Structural Insights

  • Hydrogen Bonding Networks : The target compound’s methoxy groups participate in C–H···O interactions, as seen in similar structures (e.g., C9–H9···O4 in ), stabilizing crystal packing .
  • Torsional Angles : Variations in dihedral angles between the central malonate core and substituents (e.g., 65.71° in ’s analogue) suggest substituent-dependent conformational flexibility .
  • Validation : Programs like SHELXL and ORTEP-3 are critical for refining crystal structures and visualizing molecular geometries .

Biological Activity

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16H19N1O5
  • Molecular Weight : 303.33 g/mol

The compound features a propanedioate backbone with a substituted aniline moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of this compound. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

StudyMicroorganism TestedConcentrationResult
Staphylococcus aureus50 µg/mLInhibition observed
Escherichia coli100 µg/mLSignificant growth reduction

Anticancer Activity

The anticancer properties have been attributed to the compound's ability to induce apoptosis in cancer cells. This is achieved through various pathways, including the inhibition of topoisomerase enzymes and modulation of signaling pathways involved in cell proliferation.

StudyCancer Cell Line TestedConcentrationResult
A375 (melanoma)25 µM70% cell viability reduction
OVCAR3 (ovarian cancer)30 µMInduction of apoptosis markers

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication or repair, such as topoisomerase II.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to cell death.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that promote cell survival and proliferation.

Case Studies

  • Case Study on Anticancer Activity
    • Objective : To evaluate the efficacy of this compound against A375 melanoma cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Findings : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected via flow cytometry.
  • Case Study on Antimicrobial Properties
    • Objective : To assess the antimicrobial effects against common pathogenic bacteria.
    • Methodology : Disc diffusion method was employed to test the compound against several bacterial strains.
    • Findings : The compound exhibited notable inhibition zones, indicating strong antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate?

Methodological Answer: The compound can be synthesized via a condensation reaction using catalytic ZnBr₂ in refluxing m-xylene, as demonstrated in crystallographic studies. Key parameters include:

  • Catalyst : ZnBr₂ (Lewis acid for imine formation).
  • Solvent : m-Xylene (high-boiling aromatic solvent).
  • Reaction Time : Reflux until completion (monitored via TLC or HPLC).
  • Workup : Purification via recrystallization or column chromatography.
    Table 1: Reaction Optimization
ParameterOptimal Condition
Catalyst Loading10 mol% ZnBr₂
Temperature140–150°C (reflux)
Solventm-Xylene
Reference : Synthesis conditions align with protocols for analogous indole derivatives .

Q. How should researchers characterize this compound spectroscopically and crystallographically?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the methylidene proton (~δ 8.5–9.0 ppm) and methoxy groups (δ ~3.8–4.0 ppm). Compare with computed spectra (DFT) for validation.
    • IR : Confirm C=O stretches (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹).
  • Crystallography :
    • Data Collection : Use a Bruker Kappa APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å).
    • Refinement : SHELXL for structure solution, with R1 < 0.05 for high-quality data.
    • Validation : Check for ADPs (anisotropic displacement parameters) and PLATON alerts .
      Reference : Crystallographic data for related structures were refined using SHELXL, achieving R1 = 0.062 .

Q. What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (due to potential skin/eye irritation).
  • Ventilation : Use fume hoods to avoid inhalation of m-xylene vapors.
  • First Aid : Immediate removal of contaminated clothing and medical consultation for exposure .

Advanced Research Questions

Q. How can hydrogen bonding and π-stacking interactions in the crystal lattice be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H⋯O bonds) .
  • Geometry Parameters : Measure donor-acceptor distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and angles (>150° for linearity).
  • Aromatic Stacking : Calculate interplanar distances (3.3–3.8 Å) and offset angles using Mercury or OLEX2.
    Example from : The compound forms chains via N–H⋯O hydrogen bonds (2.85 Å) and weak π-stacking (3.5 Å offset) .

Q. How should researchers resolve contradictions in crystallographic refinement (e.g., high R-factors or disordered moieties)?

Methodological Answer:

  • Disorder Modeling : Split atoms into multiple positions with occupancy refinement.
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for twinning correction.
  • Validation Tools : Leverage checkCIF/PLATON to identify outliers (e.g., bond-length mismatches).
    Case Study : A refinement R1 of 0.062 and wR2 of 0.211 was achieved by modeling anisotropic displacement for non-H atoms .

Q. What computational methods validate the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR shifts, frontier orbitals (HOMO-LUMO gaps), and charge distribution.
  • Reactivity Prediction : Identify electrophilic sites (e.g., methylidene carbon) via Fukui indices.
  • MD Simulations : Study solvent interactions (e.g., m-xylene) using GROMACS with OPLS-AA forcefield.

Q. How can researchers address discrepancies in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures.
  • Dynamic Effects : Account for solution-phase conformational flexibility (e.g., rotamers in NMR vs. static XRD structures).
  • Temperature Factors : High ADPs in XRD may indicate mobility, explaining NMR peak broadening.

Q. What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:

  • Catalyst Screening : Test alternatives to ZnBr₂ (e.g., Sc(OTf)₃ for milder conditions).
  • Solvent Optimization : Replace m-xylene with DMF or THF if reflux temperature is prohibitive.
  • In Situ Monitoring : Use ReactIR to track imine formation kinetics.

Table 2: Crystallographic Refinement Parameters (Example)

ParameterValue
R1 (F² > 2σ(F²))0.062
wR2 (all data)0.211
C–N bond length1.363(4) Å
C=O bond length1.214(3) Å
Source : Refinement data from analogous indole derivatives .

Properties

IUPAC Name

diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-11-7-8-13(20-3)14(9-11)21-4/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLXXRSURSCTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 3,4-dimethoxyaniline in 13.2 cm3 of diethyl ethoxymethylenemalonate was stirred for 1.5 hours at a temperature in the region of 110° C. After cooling to about 20° C., the reaction mixture was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 50° C. 21.1 g of diethyl 2-[(3,4-dimethoxyphenylamino)methylene]malonate were obtained in the form of a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dimethoxyaniline (100 g, 0.65 mol) in 130 ml of N,N-dimethylformamide was added diethyl ethoxymethylene malonate (141.2 g, 0.65 mol). The mixture was stirred at room temperature for 21 hours. The solvent was evaporated in vacuo and the residual dark brown oil was recrystallized from 1.6 l cyclohexane and 50 g of activated carbon to give 150.5 g of desired product. Extraction of the carbon with hot cyclohexane gave another 27.1 g of product. Total yield 177.6 g, melting point 57°-59° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.